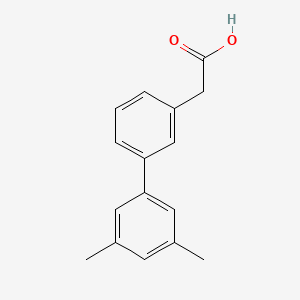

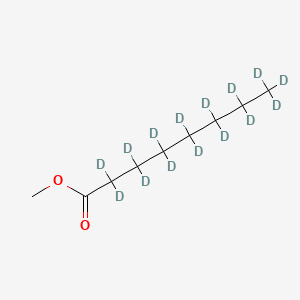

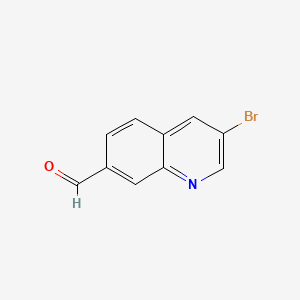

![molecular formula C8H6BrNO2 B567964 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1245808-46-1](/img/structure/B567964.png)

7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one, also known as 7-bromo-benzo[d][1,3]oxazin-2(4H)-one, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a structural analog of the naturally occurring compound indole and is a brominated derivative of the benzo[d][1,3]oxazine ring system. 7-bromo-benzo[d][1,3]oxazin-2(4H)-one has attracted attention due to its potential uses in medicinal chemistry, organic synthesis, and drug discovery.

Scientific Research Applications

Synthesis and Biological Evaluation

Platelet Aggregation Inhibitors : A study synthesized novel 2H-benzo[b][1,4]oxazin-3(4H)-ones as platelet aggregation inhibitors. These compounds showed inhibitory effects on ADP-induced platelet aggregation, suggesting their potential in developing anti-thrombotic agents (Xiao Tian et al., 2012).

Anti-proliferative Activity : Another research focused on the anti-proliferative activity of 7-substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives against human cancer cell lines. The study highlighted one compound showing promising effects, encouraging further optimizations for cancer treatment (M. Badolato et al., 2017).

Synthetic Methodologies

- Pd-Catalyzed Carbonylative Synthesis : A palladium-catalyzed method was developed for synthesizing 4H-benzo[d][1,3]oxazin-4-ones, utilizing benzene-1,3,5-triyl triformate as the CO source. This approach avoids the use of toxic CO gas, indicating a safer, more versatile method for constructing these compounds (Yan Zheng et al., 2021).

Antiviral and Antimicrobial Agents

Antiviral and Cytotoxic Activities : Research on novel 2,3-disubstitutedquinazolin-4(3H)-ones derived from benzo[1,3]oxazine-4-ones showed distinct antiviral activity against herpes simplex and vaccinia viruses, suggesting their potential as antiviral agents (P. Selvam et al., 2010).

Antimicrobial Activity : A study on benzo[b][1,4]oxazin-3(4H)-one derivatives assessed their antimicrobial efficacy against various Gram-positive and Gram-negative bacteria, and fungi. Certain compounds exhibited potency, highlighting the role of specific substituents in enhancing antimicrobial properties (Liang Fang et al., 2011).

properties

IUPAC Name |

7-bromo-1,4-dihydro-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTHEGCZJQQBPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)NC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)

![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)